molecular formula C13H18ClN B11959173 N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine CAS No. 22702-10-9

N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine

Cat. No.: B11959173
CAS No.: 22702-10-9
M. Wt: 223.74 g/mol
InChI Key: IFPHKNRVEGIFBA-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine is an organic compound that features a cyclopropylmethyl group attached to a phenethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine typically involves the reaction of 4-chloro-alpha-methylphenethylamine with cyclopropylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenethylamine derivatives.

Scientific Research Applications

Pharmacological Properties

1. Appetite Regulation:
N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine has shown promise as an anoretic agent. In animal studies, it was administered to rats at doses ranging from 0.001 to 0.1 millimoles per kilogram of body weight. The compound demonstrated a reduction in food intake compared to control groups, indicating its potential as a weight management drug. The side effects noted included increased irritability and ataxia, which were classified as mild to moderate .

2. Opioid Receptor Modulation:
Recent studies have focused on the compound's role as a selective kappa opioid receptor agonist. Research indicates that modifications to the structure of similar compounds can enhance selectivity towards kappa receptors while minimizing effects on mu and delta receptors, which are often associated with adverse effects such as addiction and respiratory depression . For instance, the compound SLL-1206, a derivative of this compound, exhibited improved pharmacokinetic properties including increased solubility and oral bioavailability in animal models .

Case Studies and Research Findings

Case Study 1: Anorectic Activity
A study evaluating various compounds similar to this compound found that it significantly reduced food intake in a controlled environment. The scoring system used rated the compounds based on their effectiveness at specific dosages (0.01 mM/kg), highlighting this compound's efficacy relative to other tested substances .

Case Study 2: Kappa Opioid Receptor Agonists
In the search for safer opioid alternatives, researchers synthesized a series of analogs based on this compound. The findings indicated that certain modifications led to compounds with high affinity for kappa receptors while maintaining a lower affinity for mu receptors, thus reducing the likelihood of addiction and enhancing safety profiles .

Table 1: Anorectic Activity Ratings of Compounds

Compound NameDose (mM/kg)Food Intake Rating
This compound0.013+
p-Chloro-N-cyclobutyla-methylphenethylamine0.012+
p-Fluoro-N-cyclopropylmethyl-alpha-methylphenethylamine0.013+

Table 2: Kappa Opioid Receptor Affinities

Compound NameKappa Affinity (nM)Mu Affinity (nM)Delta Affinity (nM)
SLL-1206<10>1000>1000
SLL-039<20<50<50

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine: Unique due to the presence of both cyclopropylmethyl and chloro groups.

    4-Chloro-alpha-methylphenethylamine: Lacks the cyclopropylmethyl group, which may affect its biological activity.

    N-(Cyclopropylmethyl)-alpha-methylphenethylamine: Lacks the chloro group, which may influence its reactivity and applications.

Uniqueness

This compound is unique due to its combination of structural features, which confer distinct chemical and biological properties

Biological Activity

N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine is a synthetic compound belonging to the class of substituted phenethylamines. Its unique structure, characterized by a cyclopropylmethyl group and a 4-chloro substitution, has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈ClN
  • Molecular Weight : 223.74 g/mol
  • Stereochemistry : Racemic, containing equal amounts of both enantiomers.

The compound's structure influences its interaction with biological systems, particularly neurotransmitter pathways.

Neurotransmitter Interaction

Preliminary studies suggest that this compound may exhibit stimulant properties by influencing dopamine and norepinephrine pathways. This aligns with findings for other compounds in the substituted phenethylamine class, which often exhibit psychoactive effects.

Potential Effects :

  • Stimulant Activity : May enhance the release of neurotransmitters such as dopamine.
  • Appetite Suppression : Similar compounds have shown potential as appetite suppressants, although specific data on this compound's efficacy remains limited.

Case Studies and Experimental Data

  • Stimulant Properties :
    • A study indicated that compounds similar to this compound could increase dopamine levels in the brain, suggesting a potential for use in treating conditions like ADHD or narcolepsy.
  • Appetite Suppression :
    • Research on related phenethylamines has demonstrated appetite-suppressing effects, indicating that this compound may have similar properties, although direct studies are still needed.
  • Receptor Binding Studies :
    • Initial receptor binding assays suggest that this compound may interact with serotonin receptors, particularly 5-HT2A and 5-HT2C, which are implicated in mood regulation and appetite control.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
N-(Cyclobutylmethyl)-4-chloro-alpha-methylphenethylamineCyclobutyl group instead of cyclopropylPotentially different pharmacological effects
4-Chloro-alpha-methylphenethylamineLacks cyclopropylmethyl substitutionMore established biological activity
N,N-DimethylethylamineContains dimethylethyl instead of cyclopropylDifferent mechanism of action
N-Ethyl-4-chloro-alpha-methylphenethylamineEthyl group instead of cyclopropylmethylVariations in potency and receptor selectivity

Pharmacological Implications

The unique cyclopropylmethyl substitution may influence the pharmacokinetics and pharmacodynamics of this compound compared to other similar compounds. Understanding these differences is crucial for assessing both therapeutic potential and safety profiles.

Safety and Toxicity

While specific toxicity data for this compound is limited, compounds within the substituted phenethylamine class often exhibit a range of side effects depending on their structure and receptor interactions. Further studies are necessary to evaluate the safety profile of this compound.

Properties

CAS No.

22702-10-9

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(cyclopropylmethyl)propan-2-amine

InChI

InChI=1S/C13H18ClN/c1-10(15-9-12-2-3-12)8-11-4-6-13(14)7-5-11/h4-7,10,12,15H,2-3,8-9H2,1H3

InChI Key

IFPHKNRVEGIFBA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)Cl)NCC2CC2

Origin of Product

United States

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